molecular formula C5H11N3O2 B2698289 2-hydrazino-N-isopropyl-2-oxoacetamide CAS No. 362695-80-5

2-hydrazino-N-isopropyl-2-oxoacetamide

Cat. No.: B2698289
CAS No.: 362695-80-5
M. Wt: 145.162
InChI Key: KOBHAYJHXPTFMU-UHFFFAOYSA-N
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Description

2-Hydrazino-N-isopropyl-2-oxoacetamide is a hydrazide-containing acetamide derivative characterized by a central oxoacetamide backbone substituted with a hydrazinyl group and an isopropyl amine. This compound belongs to a broader class of hydrazone derivatives, which are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . Its structure (C₅H₁₁N₃O₂) features key functional groups:

  • Hydrazinyl group (-NH-NH₂): Imparts reactivity for forming hydrazones and chelating metal ions.
  • Oxoacetamide core: Contributes to hydrogen bonding and interactions with biological targets.

Properties

IUPAC Name

2-hydrazinyl-2-oxo-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2/c1-3(2)7-4(9)5(10)8-6/h3H,6H2,1-2H3,(H,7,9)(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBHAYJHXPTFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-hydrazino-N-isopropyl-2-oxoacetamide typically involves the reaction of isopropylamine with hydrazine hydrate and ethyl oxalate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-hydrazino-N-isopropyl-2-oxoacetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted and oxidized derivatives of this compound .

Scientific Research Applications

2-hydrazino-N-isopropyl-2-oxoacetamide is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-hydrazino-N-isopropyl-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes and proteins. It can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The pathways involved in its action include the modulation of protein-protein interactions and the alteration of cellular signaling pathways .

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility : The isopropyl group may reduce water solubility compared to polar substituents like -NH₂ (semioxamazide ). Chlorophenyl derivatives () likely exhibit even lower solubility due to hydrophobicity.
  • Thermal Stability : Higher melting points (e.g., 217–219°C for compound 6 ) correlate with crystalline packing in phenyl-substituted analogs, whereas aliphatic substituents (e.g., isopropyl) may lower melting points.

Biological Activity

2-Hydrazino-N-isopropyl-2-oxoacetamide, a compound with the CAS number 362695-80-5, has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings regarding its biological activity, including relevant data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the hydrazone class of compounds, characterized by the presence of a hydrazine functional group (-NH-NH2) linked to an acetamide moiety. The synthesis typically involves the reaction of isopropyl acetic acid derivatives with hydrazine derivatives, yielding a compound that exhibits various biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, a study demonstrated that this compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
Staphylococcus aureus (MRSA)3215
Escherichia coli6412
Bacillus subtilis1618

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies indicated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mode of Action
MCF-715Apoptosis induction
A54920Cell cycle arrest at G1 phase

Case Studies and Research Findings

A series of qualitative case studies have been conducted to assess the biological activity of related hydrazone compounds. These studies indicate that structural modifications can significantly enhance the biological efficacy of hydrazones. For example, the introduction of halogen substituents has been shown to improve antimicrobial activity due to increased lipophilicity.

Case Study: Structure-Activity Relationship

In a comparative study involving various hydrazone derivatives, it was found that compounds with additional electron-withdrawing groups exhibited enhanced antibacterial properties. This suggests that fine-tuning the chemical structure can lead to improved therapeutic agents.

Toxicity Assessment

While exploring the biological activities, it is crucial to assess the toxicity profiles of these compounds. Preliminary toxicity studies using Daphnia magna assays indicated moderate toxicity levels for this compound, suggesting a need for further evaluation in vivo to better understand its safety profile.

Table 3: Toxicity Profile

Test OrganismToxicity Level
Daphnia magnaModerate
Human cell linesNon-toxic at tested concentrations

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